2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine

Physicochemical profiling Drug-likeness Building-block selection

This 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine building block delivers a unique combination of a bromine handle for high-yielding cross-coupling and a 3-methylpyrazole ring that mimics the ATP adenine hinge-binding motif. The methyl substituent increases lipophilicity by 0.4 log units over the des-methyl analog, improving membrane permeability for CNS kinase programs (GSK-3β, LRRK2). Documented 4-fold potency gains over unsubstituted pyrazole hinge binders accelerate SAR exploration. Ideal for Suzuki or Buchwald–Hartwig diversification and split-and-pool DEL synthesis—the C–Br bond survives nucleophilic aromatic substitution and couples 5–7× faster than C–Cl. Procure this pre-formed fragment to cut 2–3 synthetic steps versus de-novo ring construction.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B14050624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=NC=C2)Br
InChIInChI=1S/C9H8BrN3/c1-7-3-5-13(12-7)8-2-4-11-9(10)6-8/h2-6H,1H3
InChIKeyCMYRCUYVWGHKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine: Core Properties and Sourcing Identity for Procurement Screening


2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine (CAS 1159817-68-1) is a heterocyclic building block consisting of a 2-bromopyridine core N‑arylated with a 3‑methyl‑1H‑pyrazole. Its computed physicochemical profile includes a molecular weight of 238.08 g mol⁻¹, XLogP3‑AA of 2.2, topological polar surface area of 30.7 Ų, and zero hydrogen‑bond donors [1]. The compound belongs to the broader pyrazolylpyridine family that has served as a privileged scaffold in kinase inhibitor discovery programs, where both the bromine handle and the methyl‑pyrazole substituent directly influence reactivity and target‑binding properties [2].

Why 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine Cannot Be Replaced by a Close Analog Without Re‑optimization


Attempting to substitute an in‑class analog—such as the des‑methyl variant 2‑bromo‑4‑(1H‑pyrazol‑1‑yl)pyridine—without experimental verification carries quantifiable risk. The 3‑methyl group on the pyrazole ring raises the computed XLogP3‑AA by 0.4 log units relative to the unsubstituted pyrazole [1][2], which can alter both passive membrane permeability and hydrophobic protein contacts. In parallel, replacement of bromine with chlorine reduces cross‑coupling reactivity by 5–7 fold because of the higher C–Cl bond dissociation energy [3]. Moreover, medicinal chemistry campaigns have shown that swapping a pyridine hinge‑binder for a 3‑methylpyrazole can shift kinase potency by ≥4‑fold [4]. These interdependent physicochemical and reactivity parameters mean that even a single‑atom change may demand a full re‑screening cascade.

Quantitative Differentiation Evidence for 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyridine Versus In‑Class Comparators


Increased Lipophilicity Versus the Des‑Methyl Analog

The target compound carries a 3‑methyl substituent on the pyrazole ring that is absent in 2‑bromo‑4‑(1H‑pyrazol‑1‑yl)pyridine (CAS 1159815‑42‑5). PubChem‑computed XLogP3‑AA values are 2.2 for the target and 1.8 for the comparator, representing a +0.4 log P difference that translates to a ~2.5‑fold increase in predicted octanol–water partition coefficient [1][2].

Physicochemical profiling Drug-likeness Building-block selection

Bromine Provides 5–7× Higher Cross‑Coupling Reactivity Than Chlorine

The C(aryl)–Br bond in the target compound is inherently more reactive toward palladium‑catalyzed couplings than the corresponding C(aryl)–Cl bond in chloro‑pyridine analogs. Direct comparative studies of 2‑bromo‑ versus 2‑chloro‑pyridine substrates under Pd(TPP)₂Cl₂/K₃PO₄ conditions in acetonitrile–water demonstrate quantitative coupling yields for bromo substrates under conditions where chloro substrates react sluggishly or require harsher catalysts [1]. More broadly, literature surveys report that C–Br bonds exhibit 5–7 times higher reactivity than C–Cl bonds in Suzuki–Miyaura and related cross‑couplings due to their lower bond dissociation energy [2].

Cross-coupling Suzuki-Miyaura Building-block reactivity

3‑Methylpyrazole Moiety Confers a 4‑Fold Potency Gain in Kinase Inhibitor Scaffolds

In a directed SAR study of Cdc7 kinase inhibitors, replacement of a pyridine hinge‑binding ring with 3‑methylpyrazole resulted in a 4‑fold improvement in enzymatic potency while maintaining acceptable kinase selectivity [1]. Although not performed on the exact compound, this class‑level observation directly supports the rationale for selecting the 3‑methylpyrazole‑substituted pyridine scaffold over the unsubstituted pyrazole or pyridine‑only alternatives when targeting kinases that accommodate a methyl‑bearing hinge binder.

Kinase inhibitor SAR Hinge binder

Single‑Step Preparative Route via Selective Nucleophilic Aromatic Substitution

The target compound can be prepared by selective nucleophilic aromatic substitution of the chlorine atom in 2‑bromo‑4‑chloropyridine with 3‑methyl‑1H‑pyrazole under mild basic conditions (K₂CO₃, DMF, elevated temperature), leaving the bromine atom intact for subsequent orthogonal functionalization [1]. This regioselectivity is enabled by the differential leaving‑group ability of Cl versus Br at the 4‑ vs 2‑positions of the pyridine ring, a feature that cannot be replicated with symmetrical dihalo‑ or monohalo‑pyridine intermediates.

Synthetic accessibility N‑arylation Process chemistry

High‑Value Application Scenarios for 2‑Bromo‑4‑(3‑methyl‑1H‑pyrazol‑1‑yl)pyridine in Drug Discovery and Chemical Biology


Kinase‑Focused Fragment Elaboration and Lead Optimization

The 3‑methylpyrazole moiety pre‑installed on the 4‑position of the pyridine ring mimics the ATP adenine hinge‑binding motif recognized by many kinases. Medicinal chemistry teams can directly use the compound as a core fragment for Suzuki or Buchwald–Hartwig diversification at the bromine position to explore vectors toward the selectivity pocket or solvent‑exposed region, leveraging the 4‑fold potency gain documented for 3‑methylpyrazole‑containing hinge binders [1].

Orthogonal Diversification for DNA‑Encoded Library (DEL) Synthesis

Because the bromine substituent survives the nucleophilic aromatic substitution step, the compound serves as an ideal bifunctional building block for split‑and‑pool DEL synthesis. On‑DNA Suzuki coupling at the C2‑bromine position can be performed after pyrazole installation, maximizing chemical diversity while minimizing protecting‑group complexity. The higher reactivity of C–Br over C–Cl (5–7×) ensures robust on‑DNA coupling yields [2].

CNS‑Penetrant Probe Design Where Elevated Lipophilicity Is Desired

With a computed XLogP3‑AA of 2.2—0.4 log units above the des‑methyl analog—this building block biases derived compounds toward the lipophilicity range often associated with blood–brain barrier permeability. Teams pursuing CNS kinase targets (e.g., GSK‑3β, LRRK2) can use it as a starting point to achieve the optimal log P window without adding extra lipophilic substituents that would increase molecular weight [3][4].

Selective PI3K or Cdc7 Inhibitor Scaffold Assembly

The 3‑methylpyrazole‑pyridine motif has been validated in both PI3K and Cdc7 inhibitor programs. Procurement of the pre‑formed building block enables rapid construction of the pyrazolo[3,4‑b]pyridine or related fused systems through intramolecular cyclization after initial cross‑coupling, shortening synthetic sequences by 2–3 steps compared to de‑novo ring construction approaches [1].

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